molecular formula C25H19ClN4OS2 B1231528 3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide

3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide

Cat. No. B1231528
M. Wt: 491 g/mol
InChI Key: NDRPKQJLWFUBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, have been investigated, highlighting the compound's utility in synthesizing diverse heterocyclic structures (Pokhodylo et al., 2010).

Antimicrobial Applications

Anticancer Research

  • Studies involving derivatives of thiophene-2-carboxamide have explored their potential in anticancer treatments. These compounds have shown activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013), (Yılmaz et al., 2015).

Other Pharmaceutical Applications

  • Research has also explored the potential of thiophene-2-carboxamide derivatives in various other pharmaceutical applications, such as anti-inflammatory, analgesic, and antinociceptive effects. These studies indicate the compound's versatility in therapeutic applications (Kumar & Singh, 2020), (Shipilovskikh et al., 2020).

properties

Product Name

3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide

Molecular Formula

C25H19ClN4OS2

Molecular Weight

491 g/mol

IUPAC Name

3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide

InChI

InChI=1S/C25H19ClN4OS2/c1-14-16(26)10-7-12-17(14)29-23(31)22-21(27)20(24(33-22)28-15-8-3-2-4-9-15)25-30-18-11-5-6-13-19(18)32-25/h2-13,22H,27H2,1H3,(H,29,31)

InChI Key

NDRPKQJLWFUBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C(=C(C(=NC3=CC=CC=C3)S2)C4=NC5=CC=CC=C5S4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide
Reactant of Route 4
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide
Reactant of Route 5
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide
Reactant of Route 6
3-amino-4-(1,3-benzothiazol-2-yl)-N-(3-chloro-2-methylphenyl)-5-phenylimino-2H-thiophene-2-carboxamide

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